N1-cyclopropyl-N4-(4-fluoro-3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide
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Overview
Description
N1-cyclopropyl-N4-(4-fluoro-3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide is a complex chemical compound known for its unique structure and diverse applications in scientific research. This compound is extensively used in fields ranging from drug discovery to materials science due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopropyl-N4-(4-fluoro-3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions and scale up the production while maintaining high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopropyl-N4-(4-fluoro-3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N1-cyclopropyl-N4-(4-fluoro-3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N1-cyclopropyl-N4-(4-fluoro-3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and fluorinated phenyl compounds. Examples are:
- N1-cyclopropyl-N4-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide
- N1-cyclopropyl-N4-(4-fluoro-3-(methyl)phenyl)piperidine-1,4-dicarboxamide
Uniqueness
What sets N1-cyclopropyl-N4-(4-fluoro-3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable tool in various fields of research and industry.
Properties
IUPAC Name |
1-N-cyclopropyl-4-N-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F4N3O2/c18-14-4-3-12(9-13(14)17(19,20)21)22-15(25)10-5-7-24(8-6-10)16(26)23-11-1-2-11/h3-4,9-11H,1-2,5-8H2,(H,22,25)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPVVIXBQPNWFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F4N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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